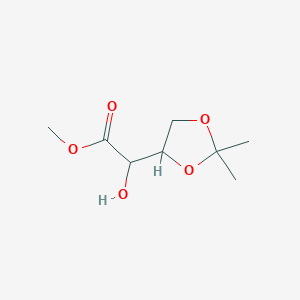![molecular formula C13H11N3O2 B2624076 N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine CAS No. 10173-60-1](/img/structure/B2624076.png)
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also interact with various biological targets.
Mode of Action
It’s known that nitrophenyl derivatives can undergo redox reactions . In this process, the nitro group of the compound may be reduced, leading to changes in the target molecules.
Biochemical Pathways
It’s known that nitrophenyl derivatives can influence various biological activities , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have good pharmacokinetic profiles , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have favorable ADME properties.
Result of Action
Similar compounds have shown good antioxidant activity , suggesting that N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine may also have antioxidant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine typically involves the condensation reaction between 2-nitrobenzaldehyde and 1,2-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N1-[(2-nitrophenyl)methylene]-1,2-benzenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents on the benzene rings are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcohol solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The primary product is N1-[(2-aminophenyl)methylene]-1,2-benzenediamine.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and sensors.
Vergleich Mit ähnlichen Verbindungen
N~1~-[(2-nitrophenyl)methylene]-1,2-benzenediamine can be compared with other Schiff bases and nitroaromatic compounds:
Schiff Bases: Similar compounds include N1-[(2-hydroxyphenyl)methylene]-1,2-benzenediamine and N1-[(2-methoxyphenyl)methylene]-1,2-benzenediamine. These compounds share the Schiff base structure but differ in the substituents on the aromatic rings.
Nitroaromatics: Compounds like 2-nitroaniline and 4-nitrobenzaldehyde are similar in that they contain nitro groups attached to aromatic rings. they differ in their overall structure and reactivity.
This compound is unique due to the combination of the Schiff base and nitro functionalities, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16(17)18/h1-9H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGQBWYVTOURRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(methylsulfanyl)benzamide](/img/structure/B2623998.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2623999.png)
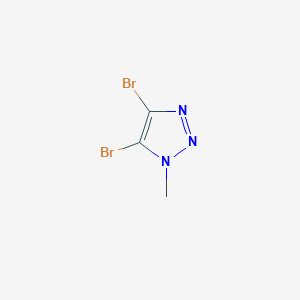
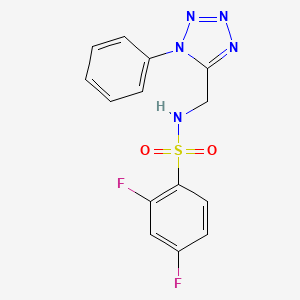
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2624004.png)
![N-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624005.png)
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2624007.png)

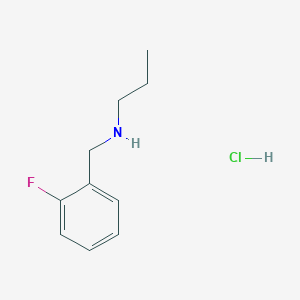
![Benzyl 3-(2,4-dichlorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2624011.png)
![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2624013.png)
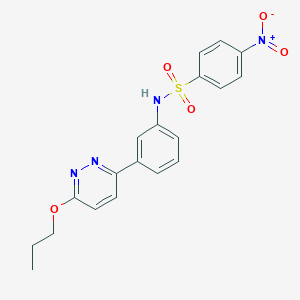
![3,3-Dimethyl-4-[1-(2-methylpyridine-4-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2624015.png)
